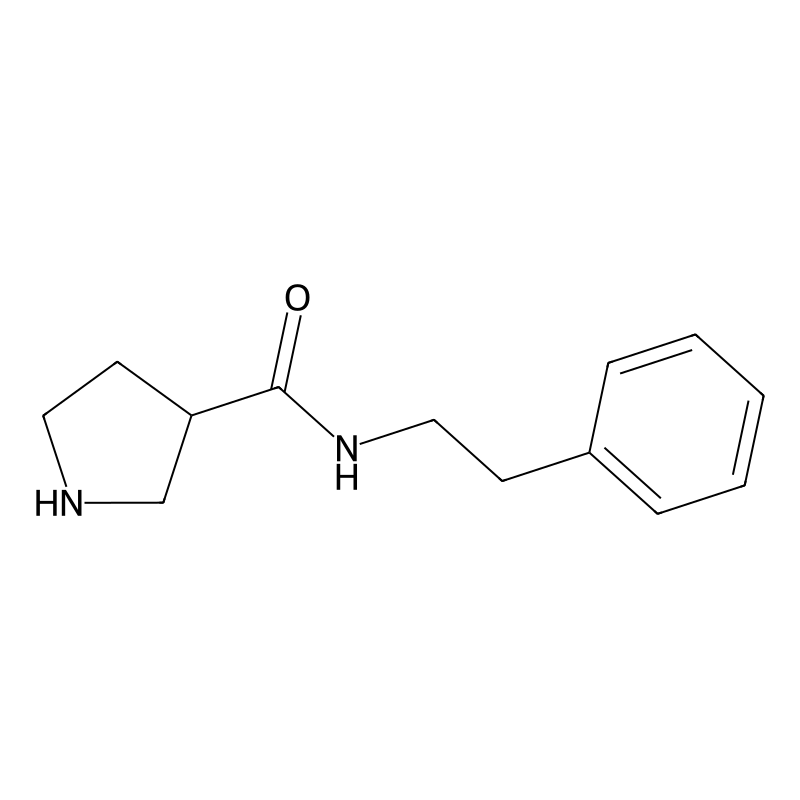

N-Phenethylpyrrolidine-3-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Phenethylpyrrolidine-3-carboxamide is a synthetic compound characterized by its pyrrolidine core, which is substituted at the nitrogen atom with a phenethyl group and at the carbon atom with a carboxamide functional group. This structure imparts unique properties to the compound, making it a subject of interest in various fields of research, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is CHNO, and it exhibits a complex three-dimensional arrangement that influences its biological activity and reactivity in chemical processes.

- Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Reduction: The carbonyl group in the amide can be reduced to form an amine using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The phenethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents for these reactions include:

- Acidic or basic catalysts for hydrolysis.

- Lithium aluminum hydride for reduction.

- Halogenating agents for substitution reactions.

Research has indicated that N-Phenethylpyrrolidine-3-carboxamide exhibits significant biological activity, particularly as an inhibitor of T-type calcium channels, which are implicated in neuropathic pain pathways. The modulation of these channels suggests potential therapeutic applications in treating conditions such as chronic pain and epilepsy. In vivo studies have demonstrated that this compound can effectively alleviate symptoms associated with neuropathic pain models, indicating its promise as a novel analgesic agent .

The synthesis of N-Phenethylpyrrolidine-3-carboxamide can be achieved through several methods:

- Amide Formation: A common approach involves the reaction of phenethylamine with pyrrolidine-3-carboxylic acid under dehydrating conditions to form the amide bond.

- Multi-step Synthesis: This may include initial formation of pyrrolidine derivatives followed by substitution reactions to introduce the phenethyl group.

The synthesis typically requires careful control of reaction conditions to maximize yield and purity. For instance, using solvents like dichloromethane under controlled temperatures can enhance reaction efficiency .

N-Phenethylpyrrolidine-3-carboxamide has potential applications in:

- Pharmaceutical Development: Due to its activity on calcium channels, it may be developed into a drug for managing neuropathic pain.

- Chemical Research: It serves as a model compound for studying structure-activity relationships in related pyrrolidine derivatives.

Interaction studies have focused on the binding affinity of N-Phenethylpyrrolidine-3-carboxamide with various biological targets, particularly calcium channels. These studies utilize techniques such as molecular docking and surface plasmon resonance to elucidate binding mechanisms and affinities. Understanding these interactions is crucial for optimizing the compound's pharmacological properties and therapeutic efficacy .

N-Phenethylpyrrolidine-3-carboxamide shares structural similarities with several other compounds, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methylpyrrolidine-3-carboxamide | Contains a methyl group instead of phenethyl | Less sterically hindered |

| N-(2-Pyridylmethyl)pyrrolidine | Substituted with a pyridyl group | Potentially different receptor interactions |

| N-Benzyloxycarbonyl-pyrrolidine | Features an oxycarbonyl group instead | Different reactivity profile |

These compounds differ primarily in their substituents on the pyrrolidine ring, which affects their biological activity and chemical reactivity. The unique phenethyl substitution in N-Phenethylpyrrolidine-3-carboxamide enhances its lipophilicity and potential bioavailability compared to others .